1-[4-(4-Chloro-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid
Overview
Description
1-[4-(4-Chloro-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a 4-chloro-2-methylphenoxy group attached to a butyl chain, which is further linked to an ethylpiperazine moiety. The oxalate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chloro-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps:
Formation of the 4-chloro-2-methylphenoxybutyl intermediate: This step involves the reaction of 4-chloro-2-methylphenol with butyl bromide in the presence of a base such as potassium carbonate to form 4-(4-chloro-2-methylphenoxy)butane.
Coupling with ethylpiperazine: The intermediate is then reacted with 4-ethylpiperazine under reflux conditions in the presence of a suitable solvent like toluene or ethanol.
Formation of the oxalate salt: The final step involves the reaction of the resulting compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chloro-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
1-[4-(4-Chloro-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloro-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-chloro-2-methylphenoxy)butyl]-4-methylpiperidine: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
4-(4-chloro-2-methylphenoxy)butyric acid: Lacks the piperazine moiety but shares the phenoxybutyl structure.
Uniqueness
1-[4-(4-Chloro-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalate salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
1-[4-(4-chloro-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O.C2H2O4/c1-3-19-9-11-20(12-10-19)8-4-5-13-21-17-7-6-16(18)14-15(17)2;3-1(4)2(5)6/h6-7,14H,3-5,8-13H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQOTZIYIKYAPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCCOC2=C(C=C(C=C2)Cl)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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